6-Bromo-2-naphthyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
6-Bromo-2-naphthyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 6-Bromo-2-naphthyl Trifluoromethanesulfonate emerges as a pivotal building block in modern organic synthesis. Its unique combination of a naphthalene core, a bromine atom, and a trifluoromethanesulfonate (triflate) group offers a versatile platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science.
This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and key applications of 6-Bromo-2-naphthyl Trifluoromethanesulfonate. It includes detailed experimental protocols for its preparation and its utilization in palladium-catalyzed cross-coupling reactions, alongside a summary of its physicochemical and spectroscopic data.
Core Chemical Properties
6-Bromo-2-naphthyl Trifluoromethanesulfonate, also known as 6-bromo-2-naphthyl triflate, is a solid, crystalline compound at room temperature. The presence of both a bromo and a triflate group on the naphthalene scaffold allows for selective and sequential functionalization, making it a valuable intermediate in multi-step synthetic strategies.
Physicochemical Data
The following table summarizes the key physicochemical properties of 6-Bromo-2-naphthyl Trifluoromethanesulfonate.
| Property | Value | Reference(s) |
| CAS Number | 151600-02-1 | [1] |
| Molecular Formula | C₁₁H₆BrF₃O₃S | [2] |
| Molecular Weight | 355.13 g/mol | [2][3] |
| Appearance | White to orange to green powder/crystal | [1] |
| Melting Point | 52.0-56.0 °C | |
| Boiling Point (Predicted) | 394.0 ± 42.0 °C | [2] |
| Density (Predicted) | 1.765 ± 0.06 g/cm³ | [2] |
| Purity | >95.0% (GC) | [1] |
| Storage | Room temperature, in a cool, dark place |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Representative chemical shifts for the naphthalene core are expected in the aromatic region (δ 7.0-8.0 ppm). Specific assignments would require experimental data. | [4] |
| ¹³C NMR (of precursor 6-Bromo-2-naphthol) | A spectrum is available for the precursor, which can be a useful reference. | [5] |
| Infrared (FTIR) | An FTIR spectrum is available and can be viewed on specialized databases. | [6] |
| Mass Spectrometry | The exact mass is 353.917313 g/mol . | [6] |
Synthesis of 6-Bromo-2-naphthyl Trifluoromethanesulfonate
The synthesis of 6-Bromo-2-naphthyl Trifluoromethanesulfonate is typically a two-step process starting from 2-naphthol. The first step involves the bromination of 2-naphthol to form 6-bromo-2-naphthol, followed by the triflation of the hydroxyl group.
Caption: Synthesis pathway of 6-Bromo-2-naphthyl Trifluoromethanesulfonate.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-naphthol (Precursor)
This protocol is adapted from established literature procedures for the bromination of 2-naphthol.
Materials:
-
2-Naphthol
-
Glacial Acetic Acid
-
Bromine
-
Tin (mossy)
-
Water
Procedure:
-
In a suitably sized round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.
-
Prepare a solution of bromine (2.0 eq) in glacial acetic acid and add it dropwise to the 2-naphthol solution with gentle shaking. The temperature may increase; cool the flask as needed to control the reaction.
-
After the addition is complete, add water to the reaction mixture and heat to boiling.
-
Cool the mixture to 100 °C and add mossy tin in portions.
-
Reflux the mixture for approximately 3 hours, or until the tin has dissolved.
-
Cool the reaction mixture to 50 °C and filter to remove any tin salts.
-
Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.
-
Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by vacuum distillation or recrystallization.
Step 2: Synthesis of 6-Bromo-2-naphthyl Trifluoromethanesulfonate
This is a general protocol for the triflation of a phenol, which can be adapted for 6-bromo-2-naphthol.
Materials:
-
6-Bromo-2-naphthol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.1 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq)
-
Water
-
0.2 N Hydrochloric acid (HCl)
-
Brine
Procedure:
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-naphthol in anhydrous DCM.
-
Cool the solution to -10 °C using an ice/methanol bath.
-
Add anhydrous pyridine via syringe.
-
Add trifluoromethanesulfonic anhydride dropwise via syringe, ensuring the internal temperature remains below -2 °C.
-
Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature.
-
Once the reaction is complete (monitored by TLC), quench the reaction by adding water and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 0.2 N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 6-Bromo-2-naphthyl Trifluoromethanesulfonate can be purified by flash column chromatography on silica gel.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
6-Bromo-2-naphthyl Trifluoromethanesulfonate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. The differential reactivity of the C-Br and C-OTf bonds can be exploited for selective and sequential couplings.
Caption: Cross-coupling applications of 6-Bromo-2-naphthyl Trifluoromethanesulfonate.
Representative Experimental Protocols
The following are general protocols that can be adapted for reactions using 6-Bromo-2-naphthyl Trifluoromethanesulfonate. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Suzuki-Miyaura Coupling (Example with Phenylboronic Acid)
Materials:
-
6-Bromo-2-naphthyl Trifluoromethanesulfonate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Procedure:
-
In a Schlenk flask, combine 6-Bromo-2-naphthyl Trifluoromethanesulfonate, phenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Heck Reaction (Example with Styrene)
Materials:
-
6-Bromo-2-naphthyl Trifluoromethanesulfonate (1.0 eq)
-
Styrene (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 eq)
-
Solvent (e.g., DMF, DMAc, or Acetonitrile)
Procedure:
-
To a sealed tube or flask, add 6-Bromo-2-naphthyl Trifluoromethanesulfonate, the palladium catalyst, the ligand, and the base.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent and then the styrene via syringe.
-
Heat the reaction mixture (typically 80-120 °C) until completion.
-
Cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent.
-
Wash the organic solution with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling (Example with Phenylacetylene)
Materials:
-
6-Bromo-2-naphthyl Trifluoromethanesulfonate (1.0 eq)
-
Phenylacetylene (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-2-naphthyl Trifluoromethanesulfonate, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Safety and Handling
As with all laboratory chemicals, 6-Bromo-2-naphthyl Trifluoromethanesulfonate and its precursors should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Bromo-2-naphthyl Trifluoromethanesulfonate stands as a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for the strategic and controlled introduction of various functional groups, making it an indispensable tool in the synthesis of complex organic molecules with potential applications in drug discovery and materials science. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. 6-Bromo-2-naphthyl Trifluoromethanesulfonate | 151600-02-1 | TCI AMERICA [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2-naphthol(15231-91-1) 13C NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
